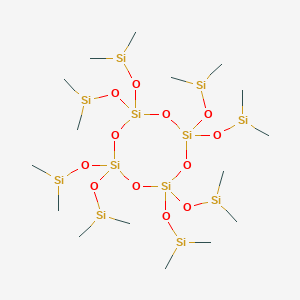
Octakis(dimethylsiloxy)cyclotetrasiloxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4,4,6,6,8,8-Octakis[(dimethylsilyl)oxy]-1,3,5,7,2,4,6,8-tetroxatetrasilocane is a complex organosilicon compound. It belongs to the class of siloxanes, which are characterized by their silicon-oxygen backbone. This compound is notable for its unique structure, which includes multiple dimethylsilyl groups attached to a cyclotetrasiloxane core. The presence of these groups imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6,6,8,8-Octakis[(dimethylsilyl)oxy]-1,3,5,7,2,4,6,8-tetroxatetrasilocane typically involves the reaction of cyclotetrasiloxane with dimethylchlorosilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as follows:
Cyclotetrasiloxane+8Dimethylchlorosilane→2,2,4,4,6,6,8,8-Octakis[(dimethylsilyl)oxy]-1,3,5,7,2,4,6,8-tetroxatetrasilocane+8HCl
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality 2,2,4,4,6,6,8,8-Octakis[(dimethylsilyl)oxy]-1,3,5,7,2,4,6,8-tetroxatetrasilocane.
化学反応の分析
Types of Reactions
2,2,4,4,6,6,8,8-Octakis[(dimethylsilyl)oxy]-1,3,5,7,2,4,6,8-tetroxatetrasilocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol groups.
Reduction: Reduction reactions can convert the siloxane bonds to silane bonds.
Substitution: The dimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts such as platinum or palladium complexes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields silanols, while reduction produces silanes.
科学的研究の応用
2,2,4,4,6,6,8,8-Octakis[(dimethylsilyl)oxy]-1,3,5,7,2,4,6,8-tetroxatetrasilocane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound is employed in the development of biocompatible materials and as a component in drug delivery systems.
Medicine: Its unique properties make it useful in the formulation of medical devices and implants.
Industry: It is used in the production of high-performance coatings, adhesives, and sealants.
作用機序
The mechanism by which 2,2,4,4,6,6,8,8-Octakis[(dimethylsilyl)oxy]-1,3,5,7,2,4,6,8-tetroxatetrasilocane exerts its effects is primarily through its interaction with other molecules via its siloxane backbone and dimethylsilyl groups. These interactions can lead to the formation of stable complexes and the modification of surfaces, enhancing the properties of materials in which it is incorporated.
類似化合物との比較
Similar Compounds
Octamethylcyclotetrasiloxane (D4): A simpler siloxane compound with similar structural features but lacking the dimethylsilyl groups.
Hexamethylcyclotrisiloxane (D3): Another related compound with a smaller ring structure.
Decamethylcyclopentasiloxane (D5): A larger ring siloxane with different physical properties.
Uniqueness
2,2,4,4,6,6,8,8-Octakis[(dimethylsilyl)oxy]-1,3,5,7,2,4,6,8-tetroxatetrasilocane is unique due to the presence of multiple dimethylsilyl groups, which impart enhanced stability and reactivity compared to simpler siloxanes. This makes it particularly valuable in applications requiring robust and versatile materials.
特性
分子式 |
C16H48O12Si12 |
|---|---|
分子量 |
769.6 g/mol |
InChI |
InChI=1S/C16H48O12Si12/c1-29(2)17-37(18-30(3)4)25-38(19-31(5)6,20-32(7)8)27-40(23-35(13)14,24-36(15)16)28-39(26-37,21-33(9)10)22-34(11)12/h1-16H3 |
InChIキー |
WXZVKIRZVOHDKY-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)O[Si]1(O[Si](O[Si](O[Si](O1)(O[Si](C)C)O[Si](C)C)(O[Si](C)C)O[Si](C)C)(O[Si](C)C)O[Si](C)C)O[Si](C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


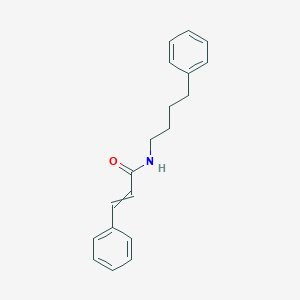
![3-Nitro-6-[2-(quinolin-8-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15163477.png)
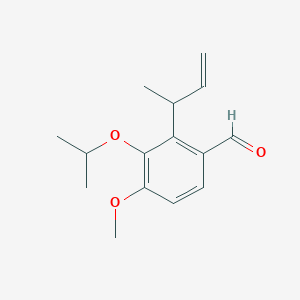
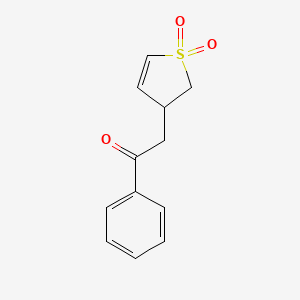

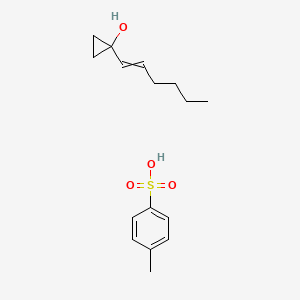

![1-(1-Oxa-2-azaspiro[2.5]octan-2-yl)propan-1-one](/img/structure/B15163523.png)
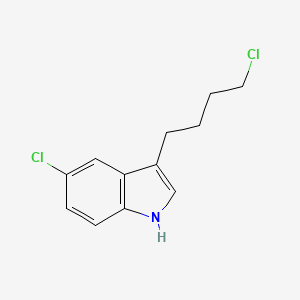
![2-[1-(Benzenesulfonyl)cyclohex-2-en-1-yl]ethan-1-ol](/img/structure/B15163533.png)
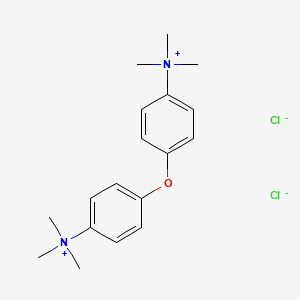
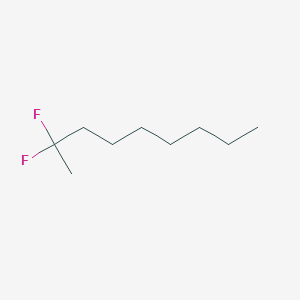
![5-Isoxazoleacetic acid, 3-[3-(aminoiminomethyl)phenyl]-5-[[[4-(aminoiminomethyl)phenyl]amino]carbonyl]-4,5-dihydro-, methyl ester](/img/structure/B15163545.png)
![4-[(4-Isocyanatophenyl)methyl]aniline](/img/structure/B15163552.png)
